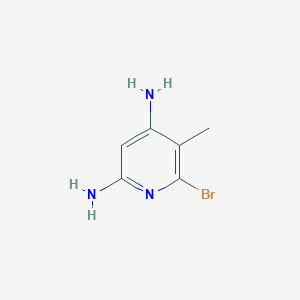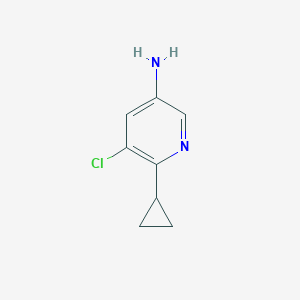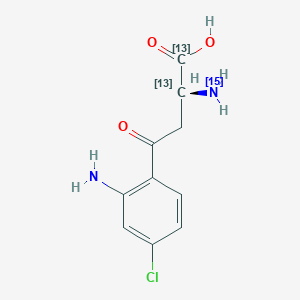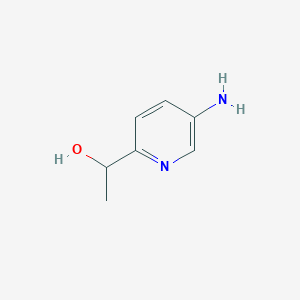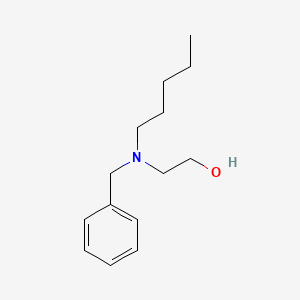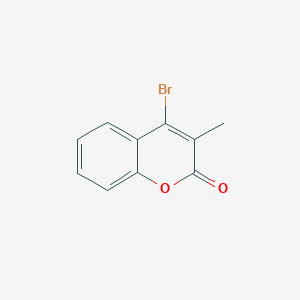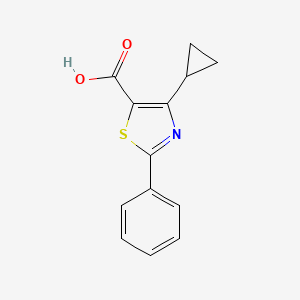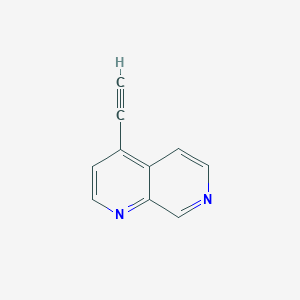
4-Ethynyl-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1,7-naphthyridine is a heterocyclic organic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the 4-position, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,7-naphthyridine typically involves the reaction of 2-cyano-3-pyridylacetonitrile with appropriate reagents under specific conditions. One common method is the microwave-promoted synthesis, which is efficient, clean, and environmentally friendly. This method involves the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar microwave-promoted methods or other optimized synthetic routes to ensure high yield and purity. The use of eco-friendly and cost-effective processes is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethynyl group or the naphthyridine core.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives .
Scientific Research Applications
4-Ethynyl-1,7-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyl-1,7-naphthyridine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Widely studied for its biological activities and used in medicinal chemistry.
1,5-Naphthyridine: Used in various synthetic and medicinal applications.
Uniqueness: 4-Ethynyl-1,7-naphthyridine is unique due to the presence of the ethynyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H6N2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-ethynyl-1,7-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-3-6-12-10-7-11-5-4-9(8)10/h1,3-7H |
InChI Key |
QJAYBAWMZQSEKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=CN=CC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
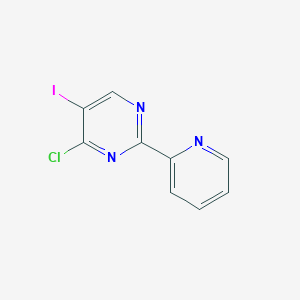
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)
